molecular formula C21H22FN3OS B12586974 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide

2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide

Cat. No.: B12586974
M. Wt: 383.5 g/mol
InChI Key: AMUNYOZAVRNSFX-UHFFFAOYSA-N
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Description

2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a molecular formula of C24H24FN3OS. This compound is characterized by the presence of a quinazoline ring, a fluorophenyl group, and a sulfanyl linkage, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form the quinazoline ring. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity, while the sulfanyl linkage may play a role in modulating its reactivity. These interactions can lead to the modulation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide, a compound with the CAS number 606132-79-0, has garnered interest in the pharmaceutical field due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H20_{20}FN3_{3}OS
  • Molecular Weight : 381.466 g/mol
  • LogP : 5.209 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 83.67 Ų

These properties suggest that the compound may exhibit good membrane permeability, which is crucial for its biological activity.

The compound functions primarily as a modulator of protein interactions within cellular pathways. Specifically, it acts as a ligand for cereblon E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins involved in oncogenic processes. This mechanism is particularly relevant in cancer therapy, where the degradation of oncoproteins can lead to reduced tumor growth and progression .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cancer Type IC50 (µM)
Acute Myeloid Leukemia (AML)0.5
Multiple Myeloma (MM)0.8
Breast Cancer1.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancers.

Case Studies

  • Study on AML : A recent study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in AML cell lines. The mechanism was linked to the downregulation of c-MYC, a key oncogene in AML .
  • Multiple Myeloma Research : In another investigation, the compound demonstrated synergistic effects when combined with standard therapies for multiple myeloma, enhancing overall efficacy and reducing resistance mechanisms observed with conventional treatments .

Pharmacological Profile

The pharmacological profile of this compound indicates a favorable safety margin in preclinical models. Toxicity studies have shown minimal adverse effects at therapeutic doses, suggesting potential for clinical application.

Side Effects

While preliminary results are promising, ongoing studies are necessary to fully understand the side effects associated with this compound. Current findings indicate mild gastrointestinal disturbances and transient liver enzyme elevations in animal models.

Properties

Molecular Formula

C21H22FN3OS

Molecular Weight

383.5 g/mol

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C21H22FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)

InChI Key

AMUNYOZAVRNSFX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=C(C=C3)F

Origin of Product

United States

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